2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide
Description
2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide is a heterocyclic compound featuring a pyrazole core substituted with iodine at the 4-position and linked to a propanamide chain with an amino group at the C2 position. Its molecular formula is C₇H₁₀IN₄O, combining a polar amide group, a nucleophilic amino group, and a heavy iodine atom.
Properties
Molecular Formula |
C6H9IN4O |
|---|---|
Molecular Weight |
280.07 g/mol |
IUPAC Name |
2-amino-3-(4-iodopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9IN4O/c7-4-1-10-11(2-4)3-5(8)6(9)12/h1-2,5H,3,8H2,(H2,9,12) |
InChI Key |
ISYRTJDEKVZXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)N)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide typically involves the iodination of a pyrazole precursor followed by the introduction of the amino and propanamide groups. One common method includes the reaction of 4-iodopyrazole with 2-amino-3-chloropropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodinated pyrazole ring can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or Grignard reagents under appropriate conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide is explored for its potential therapeutic properties. It has been investigated as a candidate for drug development targeting specific enzymes and receptors involved in various diseases, including cancer and hormonal disorders.
Biological Activities :
- Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by modulating enzyme activities and influencing receptor functions. Its interaction with molecular targets involved in cancer progression has been documented, suggesting its potential as a therapeutic agent in oncology .
- Selective Androgen Receptor Modulation : It has shown promise as a selective androgen receptor degrader (SARD), which is relevant for treating prostate cancer, particularly in cases resistant to conventional therapies.
Chemical Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its structure allows it to act as a building block in the development of heterocyclic compounds and other bioactive molecules .
Biochemical Research
The compound's interactions with enzymes and proteins make it a valuable tool in biochemical studies. It can act as an inhibitor or modulator of specific enzymatic pathways, facilitating research into metabolic processes and cellular signaling mechanisms .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant effects on cancer cell lines by influencing cell proliferation and apoptosis pathways. The findings suggest that similar pyrazole derivatives can interact with key molecular targets involved in cancer progression.
Case Study 2: Selective Androgen Receptor Degradation
Research highlighted the compound's role as a selective androgen receptor modulator, showing its effectiveness in degrading androgen receptors in vitro. This property is particularly beneficial for developing treatments for prostate cancer resistant to standard therapies like enzalutamide .
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Features of 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide and Analogs
Impact of Functional Groups and Substituents
- Amino Group: The C2 amino group distinguishes the target compound from analogs like QY-6387 and QY-2888.
- Iodine Position : All compounds share a 4-iodopyrazole moiety, but its attachment to the propanamide chain (C3 vs. C2) alters steric and electronic profiles. Computational studies using density-functional theory (e.g., Multiwfn ) predict that iodine’s electron-withdrawing effect polarizes the pyrazole ring, influencing reactivity .
- Amide vs. Carboxylic Acid : Compared to QY-2786 and QZ-2197, the amide group in the target compound reduces acidity (pKa ~0.5–1.5 higher than carboxylic acids), favoring stability in physiological conditions.
Research Findings and Methodological Insights
Computational Analysis
- Correlation Energy Calculations : Methods from Lee-Yang-Parr (LYP) density-functional theory suggest that iodine’s heavy atom effect introduces significant correlation energy contributions, affecting spectroscopic properties (e.g., NMR chemical shifts).
Biological Activity
2-Amino-3-(4-iodo-1H-pyrazol-1-YL)propanamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the iodine atom and the unique structural framework contribute to its reactivity and interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 248.09 g/mol. The compound features an amino group, a propanamide moiety, and a halogenated pyrazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H11IN4O |
| Molecular Weight | 248.09 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | NC(=O)C(C1=CN(N=C1)I)N |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The iodine atom enhances the compound's binding affinity, allowing it to inhibit or activate various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, which could lead to significant pharmacological effects .
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Anticancer Activity
Several studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma).
- IC50 Values : The compound demonstrated IC50 values ranging from 0.12 to 2.78 µM, indicating potent antiproliferative activity compared to standard chemotherapy agents like doxorubicin .
Antimicrobial Activity
The compound has also been assessed for its antibacterial properties. It showed significant activity against both Gram-positive and Gram-negative bacteria:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structural modifications of similar compounds have been studied to optimize their biological activities. For example, the introduction of electron-donating groups (EDGs) significantly enhances anticancer potency, while electron-withdrawing groups (EWGs) tend to decrease activity . The presence of iodine in this compound is believed to enhance its overall biological efficacy compared to other halogenated analogs.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A comparative analysis revealed that this compound outperformed several known anticancer drugs in terms of potency against specific cell lines, showcasing its potential as a new candidate for cancer therapy.
- Antimicrobial Testing : In vitro tests indicated that the compound could effectively inhibit bacterial growth at low concentrations, making it a promising candidate for further development in treating bacterial infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
